5-chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide 5-chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 946335-94-0
VCID: VC11945611
InChI: InChI=1S/C24H23ClN2O5S/c1-31-19-7-9-20(10-8-19)33(29,30)27-13-3-4-16-14-18(6-11-22(16)27)26-24(28)21-15-17(25)5-12-23(21)32-2/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,28)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC
Molecular Formula: C24H23ClN2O5S
Molecular Weight: 487.0 g/mol

5-chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

CAS No.: 946335-94-0

Cat. No.: VC11945611

Molecular Formula: C24H23ClN2O5S

Molecular Weight: 487.0 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide - 946335-94-0

Specification

CAS No. 946335-94-0
Molecular Formula C24H23ClN2O5S
Molecular Weight 487.0 g/mol
IUPAC Name 5-chloro-2-methoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Standard InChI InChI=1S/C24H23ClN2O5S/c1-31-19-7-9-20(10-8-19)33(29,30)27-13-3-4-16-14-18(6-11-22(16)27)26-24(28)21-15-17(25)5-12-23(21)32-2/h5-12,14-15H,3-4,13H2,1-2H3,(H,26,28)
Standard InChI Key ILSZNXDHKGWRKD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC

Introduction

5-Chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the sulfonamide class, which is known for its antibacterial properties and other pharmacological activities.

Synthesis and Chemical Reactions

The synthesis of 5-chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves multiple steps, requiring careful control of reaction conditions to achieve high yields and purity. The use of protective groups may be necessary depending on the functional groups present in the reactants.

Key Steps in Synthesis

  • Starting Materials: Typically involves the use of quinoline derivatives and sulfonamide precursors.

  • Reaction Conditions: Requires precise control over temperature, solvent choice, and reaction time to optimize yields.

  • Purification Methods: Techniques such as chromatography are often employed to ensure purity.

Potential Therapeutic Areas

  • Antibacterial Agents: Sulfonamides are traditionally used as antibacterial agents.

  • Other Pharmacological Activities: May exhibit additional biological activities due to its complex structure.

Characterization Techniques

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the identity and purity of synthesized compounds.

Common Techniques Used

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Mass Spectrometry: Helps in determining the molecular weight and fragmentation patterns.

Comparison with Similar Compounds

Other compounds in the sulfonamide class, such as 5-chloro-2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide, share similar structural features but differ in their specific functional groups and potential applications .

Comparison Table

Compound NameMolecular FormulaCAS NumberPotential Applications
5-Chloro-2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamideNot specified946335-94-0Potential therapeutic applications
5-Chloro-2-methoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamideC21H20ClNO5S2Not specifiedScreening compound for various biological activities

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